molecular formula C11H11ClN4O B2589799 N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1235039-46-9

N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2589799
CAS No.: 1235039-46-9
M. Wt: 250.69
InChI Key: DOXIKJBQAVPOIG-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorobenzyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring:

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the methyl group, leading to different chemical and biological properties.

    N-(2-bromobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide: Contains a bromine atom instead of chlorine, affecting its reactivity and interactions.

    N-(2-chlorobenzyl)-1-methyl-1H-1,2,4-triazole-4-carboxamide: Has a different triazole ring structure, influencing its chemical behavior.

Uniqueness

N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of a chlorobenzyl group with a triazole ring and a carboxamide moiety makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O/c1-16-7-10(14-15-16)11(17)13-6-8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXIKJBQAVPOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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